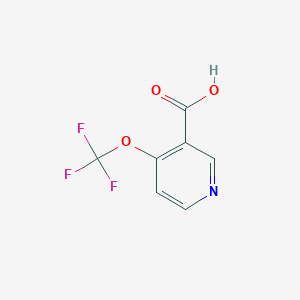

4-(Trifluoromethoxy)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethoxy)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .

Synthesis Analysis

The synthesis of this compound involves using formate and acetate as raw materials, adding ammonium salt to prepare 3-amino acrylate, and then reacting with 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-ketone . The product obtained by this method has high purity, high yield, low raw material cost, short and efficient route, mild reaction condition and environmental friendliness, and is more suitable for industrial production .Molecular Structure Analysis

The molecular formula of this compound is C7H4F3NO3. It crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit . All of the C and N atoms are nearly co-planar . All bond lengths and angles of the title compound are comparable with its analogues .Scientific Research Applications

Receptors for Nicotinic Acid

- G-protein-coupled receptors for nicotinic acid: Nicotinic acid binds to G-protein-coupled receptors such as PUMA-G and HM74, affecting lipolysis in adipose tissue and having a lipid-lowering effect. This interaction is crucial for the drug's effectiveness in treating dyslipidemia (Tunaru et al., 2003).

Synthesis and Applications in Material Science

- Luminescent molecular-scale hybrid materials: Modified nicotinic acid, including its derivatives, can be used to prepare luminescent materials. These hybrids involve covalent bonding with silica, demonstrating potential applications in photophysical properties (Q. W. and B. Yan, 2005).

- Synthesis as an intermediate for flonicamid: 4-(Trifluoromethyl)nicotinic acid is an important intermediate in the preparation of flonicamid, a pesticide, showing its relevance in industrial production with satisfactory yield and scalability (Li We, 2014).

Role in HDL Elevation and Antiatherosclerotic Activity

- Role in cholesterol ester transfer protein (CETP) activity: Nicotinic acid's interaction with CETP is crucial in its ability to raise HDL cholesterol, reducing triglycerides and LDL-cholesterol. This effect is significant in the context of treating dyslipidemia (Hernandez et al., 2007).

- Inhibition of atherosclerosis progression: Nicotinic acid inhibits the progression of atherosclerosis in mice independently of its lipid-modifying effects. This is mediated through its receptor on immune cells, suggesting a broader implication in treating atherosclerotic and inflammatory diseases (Lukasova et al., 2011).

Analytical and Catalytic Applications

- Potentiometric analysis in pharmaceuticals: Modified nicotinic acid is utilized in potentiometric sensors for determining nicotinic acid in aqueous solutions and pharmaceuticals. It highlights its analytical application in quality control and drug formulation (Parshina et al., 2021).

- Catalyst for synthesizing 1,4-dihydropyridine derivatives: Nicotinic acid serves as a green and reusable catalyst in the synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives. This eco-friendly protocol emphasizes its role in sustainable chemistry (Davarpanah et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

4-(trifluoromethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPXANFVHINZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)

![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)

![N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2731397.png)